3,5-Pyridinedicarbonyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3,5-Pyridinedicarbonyl chloride often involves hydrothermal reactions and coordination with metals. For instance, the hydrothermal reaction of 3,5-pyridinedicarboxylic acid with Co(NO3)2 or Ni(NO3)2 in the presence of 4,4′-bipyridine leads to novel compounds Co(pydc)(H2O)2 and Ni(pydc)(H2O), showcasing the versatility of pyridinedicarboxylate derivatives in synthesizing complex structures (Whitfield et al., 2001).

Molecular Structure Analysis

The molecular structure of 3,5-Pyridinedicarbonyl chloride derivatives can form various framework structures. For example, in certain compounds, molecules are linked into a three-dimensional framework structure by hydrogen bonds and aromatic π–π stacking interactions (Vasconcelos et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Pyridinedicarbonyl chloride derivatives are diverse. The synthesis and characterization of Co(pydc)(H2O)2 and Ni(pydc)(H2O) highlight the ability of these compounds to form honeycomb layers and three-dimensional frameworks, significantly influenced by their coordination chemistry (Whitfield et al., 2001).

Physical Properties Analysis

The physical properties of 3,5-Pyridinedicarbonyl chloride derivatives include their crystal structures and hydrogen bonding patterns. The crystallographic study of these compounds reveals intricate details about their structural arrangements and interactions, such as the formation of hydrogen-bonded framework structures (Vasconcelos et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity and the formation of complex structures. For example, the coordination chemistry of pyridinedicarboxylate with metals like Co and Ni results in compounds with unique magnetic properties and the potential for application in various fields (Whitfield et al., 2001).

Aplicaciones Científicas De Investigación

Supramolecular Chemistry : Structural studies of bis-(chlorocarbonyl) pyridines, including the 3,5 regiosiomer, reveal varied supramolecular packing motifs influenced by chlorine-mediated interactions (Grossel, Hursthouse, & Orton, 2005).

Pharmaceutical Synthesis : Synthesis of pyridine-bridged bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride shows significant antimicrobial activity, comparable to reference antibiotics (Al-Omar & Amr, 2010).

Molecular Framework Structures : Research demonstrates that compounds containing 3,5-Pyridinedicarbonyl chloride can form three-dimensional framework structures through hydrogen bonding and aromatic π–π stacking interactions (Vasconcelos et al., 2006).

Catalysis in Polymerization : Tridentate ligands derived from 2,6-pyridinedicarbonyl dichloride and azolyl groups have been used to form chromium(III) complexes that are effective in catalyzing ethylene polymerization (Hurtado et al., 2011).

Solid-State Chemistry : Studies on chloride salts of methyl 5-amidopyridinium-pyrrole-2-carboxylate reveal the importance of C−H···O hydrogen bonds in dimer formation, demonstrating potential applications in solid-state chemistry (Schmuck & Lex, 2001).

Metal-Organic Frameworks (MOFs) : The synthesis and characterization of Co and Ni complexes with 3,5-pyridinedicarboxylate reveal unique framework structures, suggesting potential applications in MOFs (Whitfield et al., 2001).

Antiviral and Antineoplastic Research : Research on derivatives of 3,5-Pyridinedicarbonyl chloride, such as 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine, demonstrates their potential as antiviral and antineoplastic agents (Lin, Chai, & Prusoff, 1976).

Ligand Synthesis for Metal Complexes : Chiral macrocyclic polyether-diester ligands have been synthesized using 2,6-pyridinedicarbonyl chloride, with applications in creating metal complexes (Jones, Bradshaw, & Izatt, 1982).

Organometallic Chemistry : Triorganotin(IV) pyridinedicarboxylates have been synthesized, exhibiting diverse structural forms such as trinuclear, polymeric chain, and network structures (Ma et al., 2006).

Chemical Synthesis : The use of sulfonic acid functionalized pyridinium chloride in synthesizing hexahydroquinolines demonstrates its role as an efficient catalyst in chemical synthesis (Khazaei et al., 2013).

Direcciones Futuras

While specific future directions for 3,5-Pyridinedicarbonyl chloride are not mentioned in the search results, it’s worth noting that heterocyclic compounds like this one are of significant interest in pharmaceutical research . The compound could potentially serve as a precursor for the synthesis of a variety of novel heterocyclic compounds derivative to 1,2-dihydropyridine .

Propiedades

IUPAC Name |

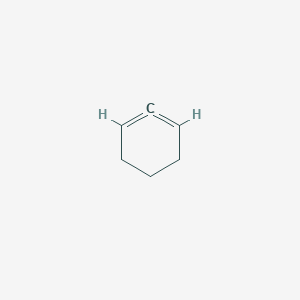

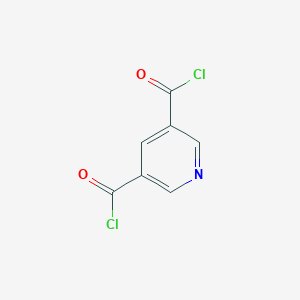

pyridine-3,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBDFUOZKKFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295176 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Pyridinedicarbonyl chloride | |

CAS RN |

15074-61-0 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.